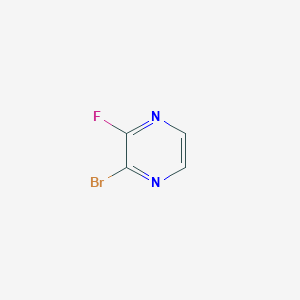

2-Bromo-3-fluoropyrazine

Vue d'ensemble

Description

2-Bromo-3-fluoropyrazine: is a heterocyclic organic compound with the molecular formula C₄H₂BrFN₂ . It is a derivative of pyrazine, where the hydrogen atoms at positions 2 and 3 are substituted by bromine and fluorine atoms, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoropyrazine typically involves halogenation reactions starting from pyrazine derivatives. One common method includes the bromination of 3-fluoropyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentration, which are crucial for the efficient synthesis of this compound.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic substitution with various reagents:

Fluorine at position 3 reduces the electron density of the pyrazine ring, enhancing bromine’s electrophilicity. Steric effects from adjacent substituents influence reaction rates and regioselectivity .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable carbon-carbon bond formation:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Conditions | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 80°C, 12h | 3-Fluoro-2-phenylpyrazine |

| Vinylboronic acid | PdCl₂(dppf), Na₂CO₃, DME | 100°C, 8h | 3-Fluoro-2-vinylpyrazine |

Yields range from 60–85%, with electron-deficient boronic acids showing higher reactivity .

Sonogashira Coupling

| Alkyne | Conditions | Product |

|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Fluoro-2-(phenylethynyl)pyrazine |

Reactions proceed at room temperature with 70–80% efficiency .

Fluorine-Directed Reactions

The fluorine atom directs electrophilic substitution to position 5 or 6 of the pyrazine ring:

| Reagent | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 3-Fluoro-5-nitropyrazine |

| Cl₂, FeCl₃ | CH₂Cl₂, 25°C | 3-Fluoro-5-chloropyrazine |

Nitration occurs selectively at position 5 due to fluorine’s meta-directing effect .

Reduction and Oxidation

Applications De Recherche Scientifique

While comprehensive information specifically focusing on the applications of "2-Bromo-3-fluoropyrazine" is limited, the available data sheds light on its potential uses and related research areas.

Overview

This compound, with the CAS No. 206278-27-5, is a chemical compound that belongs to the family of fluorinated and brominated pyrazines . Pyrazines are heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms. The presence of bromine and fluorine substituents on the pyrazine ring can significantly influence its chemical and biological properties, making it a compound of interest in various scientific fields.

Synthesis of 2-methoxy-3-bromo-5-fluoropyridine

The invention discloses a synthesis process of 2-methoxy-3-bromo-5-fluoropyridine, which comprises the following steps: dissolving 2-methoxy-5-aminopyridine in acid, adding nitrous acid or nitrite to prepare a diazotization intermediate state, and reacting with a fluorination reagent to obtain 2-methoxy-5-fluoropyridine; carrying out bromination reaction on the 2-methoxy-5-fluoropyridine and a bromination reagent to obtain the 2-methoxy-3-bromo-5-fluoropyridine . The synthesis process provided by the invention has the advantages of cheap and easily available raw materials, mild reaction conditions, high yield, easiness in industrial production and the like .

Potential Applications

- Pharmaceutical Research: Halogenated pyridine derivatives, including those with bromine and fluorine substituents, have demonstrated potential biological activities. These compounds can interact with various biochemical pathways, potentially influencing enzyme inhibition and receptor modulation.

- Antimicrobial and Anticancer Research: Research indicates that related pyridine derivatives may possess antimicrobial properties and exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown significant inhibitory activity against breast cancer cell lines, with IC50 values indicating potent efficacy.

- Anti-inflammatory Applications: Some compounds within this chemical class have been investigated for their potential to modulate inflammatory responses, suggesting therapeutic avenues for conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

- Cytotoxicity Assessment: Studies evaluating the cytotoxic effects of various brominated pyridine derivatives on human breast cancer cell lines have indicated that certain derivatives exhibit IC50 values significantly lower than established treatments, highlighting their potential as alternative therapeutic agents.

- Antimicrobial Testing: Investigations into the antimicrobial efficacy of halogenated pyridines against a range of bacterial strains suggest that these compounds could serve as effective agents in combating resistant bacterial infections.

- Recyclable 2-Fluoropyridine Derivative: A novel 4-substituted 2-fluoropyridinium zwitterion has been designed and synthesized, demonstrating its utility as a precursor in chemical reactions. The recovered 2-fluoropyridine can be reused for the production of the reagent .

Related Compounds and Research

- 6-Bromo-3-(bromomethyl)-2-fluoropyridine: This halogenated pyridine derivative has garnered attention due to its potential biological activities. Its structural features, particularly the halogen substituents, contribute to its bioactivity by increasing lipophilicity and metabolic stability, allowing for better interaction with biological targets.

- Indole Derivatives: Research on indole derivatives, which combine molecules with biological properties, has led to the synthesis of new bioactive compounds with antibacterial, antioxidant, and fungicidal activities. These derivatives have shown promising activity against lung cancer cells and have the potential as therapeutic agents .

- Curcumin: Studies on Curcuma species have revealed various biological activities, including antiproliferative, anti-inflammatory, anticancer, and antimicrobial effects. These findings suggest the potential of curcumin and related compounds in health promotion and disease prevention .

- Cocoa Polyphenols: Cocoa polyphenols have been shown to modify risk factors for chronic human conditions, such as inflammation, high blood pressure, and insulin resistance. These compounds have demonstrated positive effects on cardiovascular, immunological, and digestive health .

Summary Table

| Compound | Application | Biological Activity |

|---|---|---|

| 6-Bromo-3-(bromomethyl)-2-fluoropyridine | Anticancer, antimicrobial, anti-inflammatory | Cytotoxic effects against cancer cell lines, antimicrobial efficacy against bacterial strains, modulation of inflammatory responses |

| Indole Derivatives | Therapeutic agents for lung cancer | Antibacterial, antioxidant, and fungicidal activities, induction of autophagy, depletion of glutathione |

| Curcumin | Health promotion and disease prevention | Antiproliferative, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, antioxidant effects |

| Cocoa Polyphenols | Modification of risk factors for chronic human conditions (inflammation, high blood pressure, insulin resistance), positive effects on cardiovascular health | Antioxidant and anti-inflammatory effects |

Mécanisme D'action

The mechanism of action of 2-Bromo-3-fluoropyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-3-chloropyrazine

- 2-Bromo-3-iodopyrazine

- 2-Fluoro-3-chloropyrazine

- 2-Fluoro-3-iodopyrazine

Uniqueness

2-Bromo-3-fluoropyrazine is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications.

Activité Biologique

2-Bromo-3-fluoropyrazine is a halogenated pyrazine derivative that has garnered interest in medicinal chemistry and agricultural applications due to its diverse biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

- Molecular Formula : C4H3BrF N2

- Molecular Weight : 191.98 g/mol

- Structure : The compound features a bromine atom at the 2-position and a fluorine atom at the 3-position of the pyrazine ring, contributing to its unique reactivity and biological activity.

Pharmacological Applications

This compound has been studied for its potential in pharmaceutical development. Its structural characteristics allow it to interact with various biological targets:

- Antimicrobial Activity : Research indicates that compounds with halogen substitutions exhibit enhanced antimicrobial properties. For instance, derivatives of pyrazine have shown effectiveness against various bacterial strains, including resistant strains .

- Anticancer Potential : Studies suggest that halogenated pyrazines can inhibit cancer cell proliferation. The presence of electron-withdrawing groups like bromine and fluorine may enhance the compound's ability to interact with DNA or specific proteins involved in cancer progression .

- Neurological Effects : There is evidence that compounds similar to this compound can modulate neurotransmitter receptors, potentially leading to applications in treating neurological disorders. The modulation of GABAergic and dopaminergic systems has been noted in related studies .

Agricultural Chemistry

In agricultural applications, this compound serves as a key intermediate in the synthesis of agrochemicals. Its efficacy as an herbicide and pesticide has been highlighted due to its ability to disrupt biological pathways in pests while being less harmful to crops .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.

| Pathogen | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 50 | 15 |

| Staphylococcus aureus | 50 | 18 |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis in cancer cells, with IC50 values ranging from 20 to 30 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Propriétés

IUPAC Name |

2-bromo-3-fluoropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDLQERJCKEQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313207 | |

| Record name | 2-Bromo-3-fluoropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206278-27-5 | |

| Record name | 2-Bromo-3-fluoropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206278-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-fluoropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.